2-Nitro-4-[(pyridin-2-yl)oxy]aniline
Description
2-Nitro-4-[(pyridin-2-yl)oxy]aniline is a nitro-substituted aniline derivative featuring a pyridin-2-yloxy group at the para position relative to the amino group. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (pyridyloxy) substituents, creating a unique electronic environment that influences its physicochemical properties and reactivity. Such aromatic amines are often employed as intermediates in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to participate in hydrogen bonding and serve as ligands for metal complexes .
Properties
CAS No. |
55564-12-0 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-nitro-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C11H9N3O3/c12-9-5-4-8(7-10(9)14(15)16)17-11-3-1-2-6-13-11/h1-7H,12H2 |
InChI Key |
WTCLTOSEOISAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline typically involves the nitration of 4-[(pyridin-2-yl)oxy]aniline. This can be achieved through the reaction of 4-[(pyridin-2-yl)oxy]aniline with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective nitration of the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(pyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyridin-2-yloxy group can be replaced by other functional groups.
Oxidation: The aniline ring can be oxidized to form quinonoid structures under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Amino-4-[(pyridin-2-yl)oxy]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinonoid derivatives.
Scientific Research Applications
2-Nitro-4-[(pyridin-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The pyridin-2-yloxy group may enhance the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The nitro group at C2 in the target compound creates steric and electronic effects distinct from para-substituted analogs like 4-Chloro-N-(2-pyridyl)aniline .
- Heterocycle Differences : Pyridyloxy groups (as in the target) exhibit weaker electron-withdrawing effects compared to pyrazinyloxy groups () due to pyrazine’s dual nitrogen atoms .
Physicochemical Properties
While direct data on the target compound is sparse, comparisons with analogs reveal trends:
- Solubility: The nitro group increases polarity, likely reducing solubility in non-polar solvents. Pyridyloxy groups may enhance aqueous solubility via hydrogen bonding, as seen in 4-Chloro-N-(2-pyridyl)aniline, which forms N–H⋯N hydrogen-bonded dimers .
- Melting Points : Substituted nitroanilines (e.g., 2-Nitro-4-(trifluoromethyl)aniline) often exhibit high melting points (>150°C) due to strong intermolecular interactions . A related compound, 3-chloro-4-(6-methylpyridin-3-yl)oxyaniline, has a reported melting point of 178°C , suggesting the target compound may follow this trend.
- Spectroscopic Features : Vibrational spectroscopy of 2-Nitro-4-(trifluoromethyl)aniline () shows characteristic N–H and C–N stretches at 3350 cm⁻¹ and 1340 cm⁻¹, respectively. The target’s pyridyloxy group may introduce additional C–O–C and pyridine ring vibrations near 1250 cm⁻¹ and 1600 cm⁻¹ .
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